molecular formula C8H6ClIO B2373800 6-Iod-2-methylbenzoylchlorid CAS No. 52107-92-3

6-Iod-2-methylbenzoylchlorid

Cat. No.: B2373800
CAS No.: 52107-92-3
M. Wt: 280.49
InChI Key: QZYLZIODVVPVJS-UHFFFAOYSA-N
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Description

6-Iodo-2-methylbenzoyl chloride (C₈H₆ClIO) is a halogenated benzoyl chloride derivative featuring a methyl group at the 2-position and an iodine atom at the 6-position of the aromatic ring. As a benzoyl chloride, it is a reactive acylating agent widely used in organic synthesis to introduce the 2-methyl-6-iodobenzoyl moiety into target molecules. The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s favorable leaving-group properties and compatibility with transition-metal catalysts . Its synthesis typically involves iodination of 2-methylbenzoyl chloride precursors or hydrolysis of corresponding nitriles, followed by chlorination.

Properties

IUPAC Name

2-iodo-6-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO/c1-5-3-2-4-6(10)7(5)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYLZIODVVPVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Stability

Compared to chloro- or bromo-substituted analogues (e.g., 6-chloro-2-methylbenzoyl chloride or 6-bromo-2-methylbenzoyl chloride), the iodine atom in 6-iodo-2-methylbenzoyl chloride exerts distinct electronic and steric effects:

  • Electron-withdrawing strength : Iodine is less electronegative than chlorine or bromo, reducing the electron-withdrawing effect on the aromatic ring. This may slow electrophilic substitution but enhance oxidative stability.
  • Leaving-group ability : Iodine’s larger atomic radius and weaker C–I bond (vs. C–Cl or C–Br) make it superior in metal-catalyzed cross-coupling reactions.
  • Hydrolysis sensitivity : The steric bulk of iodine may reduce hydrolysis rates compared to smaller halogens, though benzoyl chlorides generally remain moisture-sensitive.

Physical Properties

A comparative overview of key properties is provided below:

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility (Polar Solvents)
6-Iodo-2-methylbenzoyl chloride 296.49 ~85–90* ~280–290* Moderate (THF, DCM)
6-Chloro-2-methylbenzoyl chloride 188.62 ~60–65 ~220–230 High (DCM, acetone)
6-Bromo-2-methylbenzoyl chloride 233.49 ~75–80 ~240–250 Moderate (THF, ether)
2-Methylbenzoyl chloride 154.59 ~15–20 ~195–200 High (DCM, ethanol)

*Estimated based on halogen substitution trends.

Crystallographic and Hydrogen Bonding Patterns

Crystallographic studies using programs like SHELX reveal that iodine’s large atomic radius disrupts planar packing in 6-iodo-2-methylbenzoyl chloride, leading to looser crystal lattices compared to chloro/bromo analogues. Graph set analysis (as per Etter’s methodology ) indicates that iodine’s polarizability fosters weaker C–I···O hydrogen bonds (vs. stronger C–Cl···O interactions), reducing directional intermolecular forces. This results in lower melting points for iodo derivatives despite higher molecular weight.

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